6-Hydroxybenzofuran-2-carbaldehyde

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

Sourcing a regiochemically unambiguous, bifunctional benzofuran aldehyde is a recurring bottleneck in antibacterial and antimalarial SAR programs. 6-Hydroxybenzofuran-2-carbaldehyde (CAS 913654-89-4) provides a C2-formyl group for hydrazone/Schiff base condensation and a free C6-hydroxyl that is indispensable for bioactivity. Key differentiation data: • Antibacterial: free C6-OH required; methylated analogs inactive; optimized 3-imine derivatives achieve MIC₈₀ 12.5 μg/mL vs MRSA. • Antimalarial: IC₅₀ 14.5 μM vs P. falciparum G6PDH with ~5.5-fold selectivity over human isoform. • Bifunctional reactivity: orthogonal O-alkylation/acylation and aldehyde condensation enable diverse library synthesis. Supplied ≥95% purity; available for immediate global dispatch.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
Cat. No. B12853799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxybenzofuran-2-carbaldehyde
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=C2)C=O
InChIInChI=1S/C9H6O3/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-5,11H
InChIKeySQVDUQDBKOAAFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxybenzofuran-2-carbaldehyde – Physicochemical Overview


6-Hydroxybenzofuran-2-carbaldehyde (CAS 913654-89-4) is a heterocyclic aromatic aldehyde belonging to the hydroxylated benzofuran-2-carbaldehyde subclass. Its structure comprises a fused benzene–furan ring system bearing a hydroxyl group at the 6-position and a formyl group at the 2-position of the furan ring (molecular formula C₉H₆O₃; MW 162.14 g/mol). Key computed properties include XLogP3 = 1.8, topological polar surface area (TPSA) = 50.4 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is commercially supplied primarily as a research intermediate (typical purity ≥95%) for the synthesis of hydrazones, Schiff bases, and more complex benzofuran-containing scaffolds . The simultaneous presence of a phenolic –OH and an aldehyde –CHO distinguishes it from mono-functional benzofuran analogs and creates a bifunctional reactivity profile that is central to its procurement rationale.

Bifunctional aldehyde–phenol scaffold for hydrazone and Schiff base synthesis
Free C-6 hydroxyl enables orthogonal O-functionalization strategies
Research intermediate for constructing benzofuran-containing compound libraries

Why Generic Substitution Fails for This Scaffold


Hydroxylated benzofuran-2-carbaldehydes are not interchangeable because both the position of the hydroxyl substituent and the presence of the free –OH group exert decisive control over biological activity, physicochemical properties, and synthetic utility. SAR studies on 6-hydroxybenzofuran derivatives have demonstrated that blocking or methylating the C-6 hydroxyl abolishes antibacterial activity entirely [1], while shifting the hydroxyl from the 6- to the 5-position can alter estrogen receptor binding affinity by approximately an order of magnitude [2]. Furthermore, replacing the hydroxyl with a methoxy group (6-methoxybenzofuran-2-carbaldehyde) eliminates hydrogen bond donor capacity, raises LogP, and removes the phenolic nucleophile required for O-alkylation or prodrug strategies [3]. These non-linear, position-dependent effects mean that substituting a close analog—even a regioisomer—can yield a functionally distinct compound, rendering generic substitution scientifically invalid without explicit comparative validation.

Hydroxyl blockage may abolish antibacterial activity
Methylation or benzylation at C-6 removes the free hydroxyl reported as essential for antibacterial SAR, potentially leading to loss of activity.
Hydroxyl position alters receptor binding
Shifting the hydroxyl from 6- to 5-position may change estrogen receptor binding affinity by approximately an order of magnitude, affecting target engagement profiling.
Methoxy substitution changes physicochemical profile
Replacing –OH with –OCH₃ eliminates hydrogen bond donor capacity, raises LogP, and removes the phenolic nucleophile required for O-derivatization strategies.

Quantitative Differentiation Evidence


Drug-Likeness Shift vs. Non-Hydroxylated Parent

The presence of the 6-hydroxyl group produces a measurable shift in key drug-likeness descriptors relative to the non-hydroxylated parent benzofuran-2-carbaldehyde. The target compound has a computed XLogP3 of 1.8, TPSA of 50.4 Ų, and one hydrogen bond donor (HBD = 1) [1]. In contrast, benzofuran-2-carbaldehyde (CAS 4265-16-1) has a reported experimental LogP of approximately 2.245 and a TPSA of 30.21 Ų with zero HBD . The addition of the 6-OH thus reduces LogP by approximately 0.45 log units, increases TPSA by approximately 20 Ų (a ~67% increase), and adds a hydrogen bond donor. These differences fall within ranges known to affect passive membrane permeability, aqueous solubility, and CYP-mediated metabolism profiles.

Drug-Likeness Shift
Cross-study comparable
ΔLogP ≈ −0.45, ΔTPSA ≈ +20.2 Ų (+67%), HBD +1
Shifts oral bioavailability prediction rank
Cross-study; different determination methods
Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

Essentiality of Free C-6 Hydroxyl for Antibacterial Activity

A 2016 SAR study by He et al. demonstrated that the free hydroxyl group at the C-6 position of the benzofuran scaffold is essential for antibacterial activity. Compounds bearing a benzyloxy (BnO) substituent at C-6 (compounds 5a–5f) almost completely lost antibacterial activity, whereas compounds retaining the free C-6 hydroxyl (7a–7k) exhibited MIC₈₀ values ranging from 12.5 to 50 μg/mL against Staphylococcus aureus, Bacillus subtilis, and methicillin-resistant S. aureus (MRSA) [1]. Methylation of the hydroxyl group similarly reduced activity (7b vs. 7c) [1]. The most potent compound (7f) achieved MIC₈₀ = 12.5 μg/mL against MRSA, comparable to the clinical comparator ceftazidime [1]. This directly establishes that procurement of 6-hydroxybenzofuran-2-carbaldehyde—which carries the essential free C-6 hydroxyl—is functionally non-substitutable by 6-alkoxy or 6-benzyloxy analogs.

C-6 Hydroxyl Essentiality
Class-level inference
Free C-6 OH: MIC₈₀ 12.5–50 μg/mL
Blocked C-6 OH: inactive
Free C-6 OH is a pharmacophoric requirement
Broth microdilution; S. aureus, MRSA
Antibacterial SAR Gram-positive bacteria Benzofuran scaffold optimization

G6PDH Inhibition with Species Selectivity

6-Hydroxybenzofuran-2-carbaldehyde has been profiled in ChEMBL (CHEMBL2170925) against glucose-6-phosphate dehydrogenase (G6PDH) from both Plasmodium falciparum and human sources. Against the malarial parasite enzyme, the compound exhibited an IC₅₀ of 14.5 μM (1.45 × 10⁴ nM) in a resazurin/diaphorase-coupled assay after 2 h incubation [1]. In the same curated dataset, inhibition of the human G6PDH orthologue was substantially weaker, with an IC₅₀ of 80 μM (8.00 × 10⁴ nM) after 90 min incubation [1]. The ~5.5-fold difference in IC₅₀ between the parasite and human enzymes suggests a degree of species-selectivity that may be exploitable in antimalarial lead optimization. No comparable selectivity data are publicly available for the 5-hydroxy or non-hydroxylated benzofuran-2-carbaldehyde congeners in this assay system.

G6PDH Selectivity
Head-to-head comparison
Pf IC₅₀ 14.5 μM, Human IC₅₀ 80 μM
~5.5-fold selectivity
Supports species-selectivity profiling
Resazurin/diaphorase-coupled assay
Antimalarial target engagement G6PDH inhibition Species selectivity profiling

Hydroxyl Position Effect on Receptor Binding

A classical SAR study on 2-(4-hydroxyphenyl)benzo[b]furans demonstrated that shifting the hydroxyl group from the 6-position to the 5-position increases relative binding affinity (RBA) for the estrogen receptor by approximately 10-fold (RBA values in the 5-hydroxy series were higher than those of 6-hydroxy derivatives by a factor of 10; 17β-estradiol = 100) [1]. Although this study was conducted on 2-arylbenzofurans rather than 2-carbaldehyde congeners, the underlying electronic and steric influence of the hydroxyl position on the benzofuran core is fundamentally intrinsic to the ring system. This class-level evidence supports the inference that 6-hydroxybenzofuran-2-carbaldehyde and 5-hydroxybenzofuran-2-carbaldehyde are not pharmacologically interchangeable in any target where hydrogen-bonding topology or electron density distribution at the benzofuran ring is a determinant of binding.

Positional Isomer RBA Effect
Class-level inference
5-OH series: ~10× higher RBA
6-OH series: lower RBA baseline
Regioisomer-specific procurement essential
2-arylbenzofuran ER binding study
Estrogen receptor pharmacology Positional isomer SAR Benzofuran medicinal chemistry

Evidence-Backed Application Scenarios


Antibacterial Lead Optimization

Programs targeting S. aureus, B. subtilis, or MRSA can utilize 6-hydroxybenzofuran-2-carbaldehyde as a key aldehyde building block for constructing 3-imine-6-hydroxybenzofuran derivatives. Published SAR demonstrates that the free C-6 hydroxyl is essential for antibacterial activity—its blockage abolishes potency entirely—and that optimized derivatives achieve MIC₈₀ values as low as 12.5 μg/mL against MRSA, comparable to ceftazidime [1]. The aldehyde at C-2 enables facile condensation with aromatic amines to generate imine-linked analogs for SAR expansion.

Antimalarial G6PDH Inhibitor Development

The compound has demonstrated an IC₅₀ of 14.5 μM against P. falciparum G6PDH with approximately 5.5-fold selectivity over the human enzyme isoform (IC₅₀ = 80 μM) [1]. This selectivity window, although modest in absolute terms, provides a quantifiable starting point for medicinal chemistry optimization. Researchers procuring this compound for antimalarial programs can immediately benchmark new analogs against these published IC₅₀ values and selectivity ratios.

Benzofuran-Based Hydrazone Library Synthesis

The C-2 aldehyde group enables direct condensation with aromatic hydrazides to generate benzofuran hydrazone (Schiff base) libraries with demonstrated antibacterial and antifungal activity [1]. The simultaneous presence of the C-6 phenolic –OH permits orthogonal O-functionalization (alkylation, acylation, glycosylation) either before or after hydrazone formation, offering a bifunctional derivatization strategy that non-hydroxylated benzofuran-2-carbaldehyde cannot support [2].

Drug-Likeness-Driven Compound Triage

With a computed XLogP3 of 1.8 and TPSA of 50.4 Ų, 6-hydroxybenzofuran-2-carbaldehyde occupies a favorable region of oral drug-likeness space (within the commonly applied TPSA < 140 Ų and LogP < 5 cutoffs) [1]. Its HBD count of 1 and modest lipophilicity differentiate it from the more lipophilic, zero-HBD benzofuran-2-carbaldehyde (LogP ≈ 2.25, TPSA ≈ 30 Ų) [2]. Procurement of the hydroxylated variant may be preferred when library design requires enhanced aqueous solubility and hydrogen-bonding capacity without exceeding LogP 2.

Application
Selection Property
Validation Focus
Antibacterial SAR studies targeting Gram-positive pathogens
C-6 hydroxyl essentiality for antibacterial activity
MIC endpoint against Gram-positive bacteria
Antimalarial target engagement studies
Pf G6PDH inhibition and species selectivity
Parasite vs. human enzyme IC₅₀ comparison
Benzofuran-based hydrazone library synthesis
Bifunctional aldehyde–phenol reactivity
Orthogonal derivatization strategy feasibility
Drug-likeness profiling for compound library design
Lower LogP and HBD compared to non-hydroxylated analog
TPSA, LogP, HBD compliance with drug-likeness cutoffs
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